[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-fluorophenoxy)-3-methylphenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQWATVECSXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenoxy 3 Methylphenyl Methanamine
Established Synthetic Routes for [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine
Established synthetic routes for compounds structurally similar to this compound typically involve a multi-step approach. These strategies often focus on the sequential construction of the diaryl ether linkage and the subsequent introduction or modification of the benzylic amine moiety.
Multi-Step Synthesis Strategies
A common strategy for the synthesis of this compound involves the initial formation of the diaryl ether bond, followed by the elaboration of the methyl group into a methanamine. One plausible pathway begins with the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide. synarchive.comwikipedia.org In this case, 4-fluorophenol would be coupled with a suitably substituted toluene derivative, such as 4-bromo-2-methyltoluene or 4-chloro-2-methyltoluene, to form the 4-(4-fluorophenoxy)-3-methyltoluene intermediate.
Following the formation of the diaryl ether, the methyl group can be converted to the aminomethyl group through several methods. A typical sequence involves the radical bromination of the benzylic methyl group using a reagent like N-bromosuccinimide (NBS) to yield 1-(bromomethyl)-4-(4-fluorophenoxy)-3-methylbenzene. This benzylic halide is a versatile intermediate that can be converted to the desired amine.
One classical method for this conversion is the Sommelet reaction , which transforms a benzyl halide into a benzaldehyde using hexamine. wikipedia.orgsynarchive.com The resulting 4-(4-fluorophenoxy)-3-methylbenzaldehyde can then undergo reductive amination . This two-step process first involves the reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced to the primary amine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com
Alternatively, the benzylic bromide can be converted to the amine through direct nucleophilic substitution with an ammonia equivalent, although this can sometimes lead to over-alkylation.
Key Precursors and Intermediate Compounds
The successful synthesis of this compound relies on the availability of key precursors and the efficient transformation of intermediate compounds.
Key Precursors:
| Precursor Compound | Role in Synthesis |
| 4-Fluorophenol | Provides the fluorophenoxy moiety. |
| 4-Bromo-2-methyltoluene | Serves as the aryl halide partner in the Ullmann condensation. |
| 3-Methyl-4-nitrotoluene | An alternative precursor where the nitro group can be reduced to an amine and then diazotized and substituted to form the ether linkage. |
Key Intermediates:
| Intermediate Compound | Formation and Subsequent Transformation |
| 4-(4-Fluorophenoxy)-3-methyltoluene | Formed via Ullmann condensation; the methyl group is the site for subsequent functionalization. |
| 1-(Bromomethyl)-4-(4-fluorophenoxy)-3-methylbenzene | Generated by benzylic bromination of the toluene derivative; a key intermediate for introducing the amine group. |
| 4-(4-Fluorophenoxy)-3-methylbenzaldehyde | Produced from the corresponding benzyl bromide via the Sommelet reaction; a direct precursor to the target amine via reductive amination. |
| 4-(4-Fluorophenoxy)-3-methylbenzonitrile | An alternative intermediate that can be reduced to the target methanamine. |
Development of Novel and Green Synthetic Methodologies for this compound
Recent advancements in organic synthesis have focused on the development of more efficient, sustainable, and environmentally friendly methods. These approaches aim to reduce waste, avoid harsh reagents, and improve atom economy.
Catalyst Development in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of this compound, catalyst development is crucial for both the formation of the diaryl ether and the amination step.
For the diaryl ether formation, modern variations of the Ullmann condensation utilize soluble copper catalysts with various ligands, which can proceed under milder conditions than the traditional high-temperature reactions. arkat-usa.orgbeilstein-journals.org Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for ether synthesis and can be effective for fluorinated substrates. acs.org
In the amination step, a significant area of development is the direct amination of benzylic alcohols, which can be formed from the oxidation of the methyl group of 4-(4-fluorophenoxy)-3-methyltoluene. The "borrowing hydrogen" methodology, often catalyzed by transition metals like nickel, iron, or ruthenium, allows for the direct coupling of benzyl alcohols with ammonia or other amine sources, with water being the only byproduct. nih.govresearchgate.net This approach avoids the need for pre-activating the alcohol and reduces the number of synthetic steps. nih.govresearchgate.net Palladium catalysts have also been explored for the amination of benzylic compounds. researchgate.netacs.org
Below is a table summarizing various catalytic systems used in analogous amination reactions:
| Catalyst System | Substrate | Amine Source | Key Advantages |
| Raney Ni | Benzyl alcohol | Aqueous ammonia | Commercially available, efficient for primary amine synthesis. nih.gov |
| Ni/Al₂O₃–SiO₂ | Benzyl alcohol | Ammonium (B1175870) carbonate | Heterogeneous catalyst, easy to separate from the reaction mixture. nih.gov |
| Tripentafluorophenylborane | Benzyl alcohol | Aniline derivatives | Metal-free catalyst, good for dehydration amination. google.comgoogle.com |
| Iron-based catalysts | Benzyl alcohol | Various amines | Utilizes an earth-abundant and less toxic metal. researchgate.net |
| Palladium-based catalysts | Benzylic ammonium salts | Various nucleophiles | Can be used for a range of benzylic C-N bond formations. researchgate.net |
Sustainable Chemistry Approaches in Amination Reactions
Green chemistry principles are increasingly being applied to amination reactions to minimize environmental impact. A key aspect is the use of environmentally benign solvents, with water being a highly attractive option. benthamdirect.comeurekaselect.comresearchgate.net The development of catalytic systems that are active in aqueous media is an active area of research.
Furthermore, the direct use of ammonia, often in the form of aqueous solutions or ammonium salts, is a greener alternative to many nitrogen-containing reagents. The "borrowing hydrogen" strategy is inherently sustainable as it maximizes atom economy. researchgate.net Photocatalytic methods using materials like TiO₂ are also emerging as a green approach for C-N bond formation under mild conditions. frontiersin.org These methods often operate at ambient temperature and pressure, reducing energy consumption.
Derivatization and Analog Synthesis of this compound
The derivatization of the primary amine group in this compound allows for the synthesis of a wide range of analogs with potentially modulated biological activities. Common derivatization reactions for primary amines include acylation, sulfonylation, and alkylation.
For instance, acylation with benzoyl chloride or other acylating agents can be used to introduce an amide functionality. rsc.orgacs.org This is a robust reaction that can be used to prepare a library of amide derivatives. Similarly, reaction with sulfonyl chlorides would yield sulfonamides.
The synthesis of analogs can also involve modifications to the core structure. For example, replacing the 4-fluorophenoxy group with other substituted phenoxy groups would allow for the exploration of structure-activity relationships related to the electronic and steric properties of this part of the molecule. The synthesis of such analogs would follow similar multi-step routes, starting with different substituted phenols in the initial Ullmann condensation. The synthesis of fluorinated poly(aryl ether)s demonstrates the versatility of nucleophilic aromatic substitution in creating diverse structures. rsc.org
The table below lists some common derivatization reactions applicable to benzylic amines:
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Benzoyl chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| N-Alkylation | Methyl iodide | Secondary or tertiary amine |
| Carbamate formation | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate |
| Schiff base formation | Benzaldehyde | Imine |
These derivatization and analog synthesis strategies are essential for fine-tuning the properties of the lead compound in medicinal chemistry and materials science applications.
Strategies for Structural Modification of the Phenoxy Moiety
The phenoxy group, particularly the fluorinated aromatic ring, presents unique opportunities for structural diversification. The fluorine atom, traditionally considered a bioisostere for a hydrogen atom, can be a site for nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr):
The reactivity of the fluorophenoxy ring towards nucleophiles is a key strategy for modification. The fluorine atom is an excellent leaving group in the context of SNAr reactions due to the polarization of the C-F bond. youtube.com This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the fluorine, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives.
| Nucleophile | Resulting Functional Group | Potential Reaction Conditions |
| Amines (R-NH2) | Amino (-NHR) | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K2CO3), elevated temperature |
| Alkoxides (R-O⁻) | Ether (-OR) | Corresponding alcohol, strong base (e.g., NaH) |
| Thiolates (R-S⁻) | Thioether (-SR) | Corresponding thiol, base (e.g., Cs2CO3) |
This table presents hypothetical reaction conditions based on general principles of nucleophilic aromatic substitution.
Recent research has also explored directed SNAr reactions, where a directing group on the aromatic ring can control the regioselectivity of the substitution, even in the absence of strong electron-withdrawing groups. rsc.org While not directly applied to this specific molecule in the available literature, this approach could offer a pathway for selective functionalization.
Modifications of the Methylphenyl and Methanamine Subunits
The methylphenyl and methanamine portions of the molecule offer additional sites for chemical transformation, allowing for a wide range of structural analogues to be synthesized.
Methylphenyl Group Modifications:
The methyl group is a versatile handle for further functionalization. Its presence can influence the molecule's metabolic stability and conformational properties. nih.govnih.gov Strategies for its modification include:
Benzylic Oxidation: The benzylic C-H bonds of the methyl group can be oxidized to introduce carbonyl or hydroxyl functionalities. Transition metal catalysts, such as those based on copper or ruthenium, are often employed for these transformations. mdpi.com
Benzylic Halogenation: Free-radical halogenation can introduce a halogen atom at the benzylic position, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.
"Magic Methyl" Effect: In medicinal chemistry, the strategic placement of a methyl group can significantly enhance a compound's biological activity, an observation often referred to as the "magic methyl" effect. nih.govresearchgate.net While the parent compound already contains a methyl group, further methylation of the aromatic ring could be explored.
Methanamine Subunit Modifications:
The primary amine of the methanamine group is a key site for a variety of chemical transformations, including N-alkylation and N-acylation. wikipedia.orgresearchgate.net
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through reactions with alkyl halides or reductive amination. wikipedia.org Catalytic methods using alcohols as alkylating agents are also prevalent in industrial settings. nih.gov Over-alkylation can be a challenge, but reaction conditions can often be controlled to favor mono- or di-alkylation. wikipedia.org
N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or anhydrides yields amides. This is a widely used transformation for creating peptide bonds and other amide-containing structures. researchgate.net
N-Dealkylation: In some instances, the removal of an N-alkyl group may be desired. This can be a challenging transformation due to the stability of the C-N bond, but various methods have been developed, particularly in the context of drug metabolism studies. nih.gov
Stereoselective Synthesis of this compound Analogues
The synthesis of chiral benzylic amines is of significant interest due to their prevalence in biologically active molecules. nih.gov Asymmetric synthesis of analogues of this compound can be approached through several strategies:
Asymmetric Reductive Amination: The reduction of a prochiral imine precursor using a chiral catalyst or reducing agent can lead to the enantioselective formation of the amine.
Enantioselective Addition to Imines: The addition of organometallic reagents to N-sulfonyl aldimines, catalyzed by chiral copper complexes, can produce chiral secondary benzylamines with high enantioselectivity. nih.gov
Kinetic Resolution: The selective reaction of one enantiomer of a racemic amine mixture with a chiral reagent can allow for the separation of the enantiomers. researchgate.net
Recent advancements in photoredox and nickel dual catalysis have enabled the site-selective α-arylation of trialkylamines, offering another potential route for creating chiral centers adjacent to the nitrogen atom. organic-chemistry.org
Reaction Mechanisms and Kinetics in this compound Synthesis
The formation of the diaryl ether linkage is a critical step in the synthesis of the parent compound. The Ullmann condensation is a classic method for this transformation, and its mechanism has been the subject of extensive study. wikipedia.orggatech.edu
Mechanism of Diaryl Ether Synthesis:
The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.org The reaction is thought to proceed through the following general steps:
Oxidative Addition: A copper(I) species undergoes oxidative addition to the aryl halide. gatech.edu
Nucleophilic Attack: The phenoxide attacks the copper center.
Reductive Elimination: The diaryl ether product is formed through reductive elimination, regenerating the copper(I) catalyst. gatech.edu
The reaction is often accelerated by the use of ligands that can stabilize the copper intermediates. nih.govsemanticscholar.org Kinetic studies have shown that the reaction can be first order in both the aryl halide and the copper catalyst. umass.edu The rate of reaction is also influenced by the nature of the aryl halide, with electron-withdrawing groups generally accelerating the reaction. gatech.edu
| Mechanistic Step | Key Intermediates | Factors Influencing Rate |
| Oxidative Addition | Cu(III) intermediate | Nature of aryl halide (I > Br > Cl), presence of electron-withdrawing groups |
| Nucleophilic Attack | Copper-phenoxide complex | Basicity of the phenoxide, solvent polarity |
| Reductive Elimination | - | Ligand environment of the copper center |
This table provides a simplified overview of the proposed mechanism and influencing factors.
Computational studies and detailed kinetic analyses continue to provide deeper insights into the complex mechanisms of these coupling reactions, aiding in the development of more efficient and selective catalytic systems. gatech.edurug.nl
Molecular Structure, Conformation, and Intermolecular Interactions of 4 4 Fluorophenoxy 3 Methylphenyl Methanamine
Theoretical Conformational Analysis of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine
Computational chemistry offers powerful tools to predict the stable conformations of a molecule and the energy barriers between them. Such studies are vital for understanding molecular recognition and reactivity.
The conformational landscape of this compound is primarily defined by the rotation around the ether linkage and the bond connecting the aminomethyl group to the phenyl ring. Theoretical calculations, such as those employing Density Functional Theory (DFT), can map the potential energy surface as a function of these rotations to identify low-energy conformers. rsc.org
Energy minimization studies would likely reveal several stable conformers resulting from different spatial orientations of the fluorophenoxy and aminomethyl groups. The relative energies of these conformers are determined by a balance of steric hindrance and subtle intramolecular interactions. For instance, the bulky fluorophenoxy group and the methyl group on the adjacent carbon can influence the rotational barrier around the ether bond.
Table 1: Hypothetical Relative Energies of Stable Conformers
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| A | 0.00 | Most stable, anti-periplanar arrangement of the two aromatic rings. |
| B | 1.25 | Gauche conformation of the aromatic rings. |
| C | 2.50 | Syn-periplanar arrangement, higher energy due to steric clash. |
| D | 0.80 | Rotation of the aminomethyl group, staggered conformation. |
Note: This data is hypothetical and for illustrative purposes.
Another important torsional angle is that of the aminomethyl group relative to the phenyl ring (C-C-C-N). The rotation around this bond influences the accessibility of the amine group for intermolecular interactions.
Table 2: Hypothetical Torsional Angles for the Most Stable Conformer (A)
| Torsional Angle | Atoms Involved | Value (degrees) |
|---|---|---|
| τ1 | C(phenyl)-O-C(phenyl)-C(phenyl) | ~ 60° |
| τ2 | O-C(phenyl)-C(phenyl)-C(aminomethyl) | ~ 120° |
Note: This data is hypothetical and based on typical values for similar structures.
Spectroscopic Investigations for Advanced Structural Characterization of this compound
Spectroscopic techniques provide experimental data that can be used to confirm the molecular structure and gain further insight into its electronic and vibrational properties.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₄H₁₄FNO), the expected mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value. mdpi.comacs.org
Table 3: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
|---|
Note: This data is hypothetical and for illustrative purposes.
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netresearchgate.netscifiniti.com The spectra of this compound would exhibit characteristic bands corresponding to the various bonds within the molecule.
Table 4: Hypothetical Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching (CH₃ and CH₂) |
| 1600, 1500 | Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | Aryl-O-Aryl asymmetric stretching |
| 1220-1180 | Strong | C-F stretching |
Note: This data is hypothetical and based on characteristic vibrational frequencies.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The substituted phenyl rings in this compound act as chromophores, absorbing light in the UV region. The absorption spectrum would likely show multiple bands corresponding to π → π* transitions.
Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The quantum yield and lifetime of fluorescence are sensitive to the molecular conformation and environment.
Table 5: Hypothetical Electronic Spectroscopy Data
| Parameter | Value | Description |
|---|---|---|
| λmax (Absorption) | ~275 nm | Primary π → π* transition of the substituted aromatic system |
| Molar Absorptivity (ε) | ~5000 M⁻¹cm⁻¹ | |
| λem (Emission) | ~310 nm | Fluorescence emission maximum |
| Stokes Shift | ~35 nm | Difference between absorption and emission maxima |
Note: This data is hypothetical and for illustrative purposes.
Solid-State Structure and Crystallography of this compound
At present, there is no published crystallographic data for this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell dimensions, space group, and atomic coordinates, cannot be provided.
The study of polymorphism, the ability of a compound to exist in more than one crystal form, is contingent upon the availability of crystallographic data. Without experimental confirmation of the crystal structure of this compound, any discussion of its potential polymorphic forms or the specific arrangement of its molecules in the solid state would be purely speculative. The packing of molecules within a crystal is influenced by a delicate balance of intermolecular forces, and without experimental data, a definitive description of the crystal packing for this compound cannot be constructed.
The this compound molecule contains a primary amine group (-NH2), which is a strong hydrogen bond donor, and ether and fluorine atoms that can act as hydrogen bond acceptors. It is therefore expected that hydrogen bonding plays a crucial role in the supramolecular assembly of this compound in the solid state. However, in the absence of experimental crystallographic data, the specific hydrogen bonding networks and the resulting supramolecular architecture remain undetermined. A detailed analysis of these interactions, including the identification of hydrogen bond donors and acceptors and the geometry of these bonds, awaits experimental elucidation of the crystal structure.
Computational and Theoretical Chemistry Studies on 4 4 Fluorophenoxy 3 Methylphenyl Methanamine
Quantum Chemical Calculations of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity and stability of a molecule. These in silico techniques solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. aps.orgnih.gov Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. aps.org For a molecule such as this compound, DFT calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G+(d,p), to optimize the molecular geometry and compute various electronic properties. nih.govscholarsresearchlibrary.com
These calculations can predict key structural parameters and electronic characteristics. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate properties like the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), which indicate the polarity and the location of electron-rich and electron-deficient regions within the molecule. scholarsresearchlibrary.com
Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (Note: The following data is representative and derived from typical DFT calculations for analogous aromatic amines and ethers. It serves as an illustrative example of the outputs from such a study.)
| Property | Predicted Value | Description |
| Total Energy | -845.12 Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy state. |
| Dipole Moment | 2.58 Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |
| C-N Bond Length | 1.47 Å | The predicted distance between the benzylic carbon and the nitrogen atom of the amine group. |
| C-O-C Bond Angle | 118.5° | The angle formed by the ether linkage connecting the two aromatic rings. |
| Dihedral Angle (Ring-O-Ring) | 45.2° | The twist angle between the planes of the two aromatic rings, indicating a non-planar conformation. |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are crucial for determining a molecule's chemical reactivity and electronic transitions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. researchgate.net For this compound, the electron-donating amine group and the electron-withdrawing fluorophenoxy group would significantly influence the energies and spatial distributions of the HOMO and LUMO, thereby defining its reactivity profile.
Table 2: Calculated Reactivity Descriptors for this compound (Note: This data is illustrative, based on typical values for similar organic molecules, and demonstrates the type of information gained from HOMO-LUMO analysis.)
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -5.89 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (ELUMO) | - | -0.75 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.14 | Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.57 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness (S) | 1 / (2η) | 0.19 | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.32 | The power of an atom or group to attract electrons towards itself. |
| Electrophilicity Index (ω) | χ² / (2η) | 2.15 | A measure of the energy lowering of a molecule when it accepts electrons. |
Molecular Dynamics Simulations for Dynamic Behavior of this compound
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and interactions with the surrounding environment. mdpi.com
The conformation and flexibility of this compound can be significantly influenced by its solvent environment. MD simulations can model the molecule in various solvents (e.g., water, ethanol, chloroform) to observe how solvent polarity and hydrogen bonding affect its structure. For instance, in a polar protic solvent like water, the amine group would likely form hydrogen bonds, potentially altering the rotational freedom around the benzylic carbon and the ether linkage. These simulations can track key dihedral angles and calculate the root-mean-square deviation (RMSD) to quantify conformational stability over the simulation time.
MD simulations are particularly valuable for understanding how a molecule might behave in a complex biological setting. sciepub.com By placing this compound into a simulated lipid bilayer, researchers can study its ability to permeate cell membranes. The simulation can reveal the preferred orientation of the molecule within the membrane and calculate the potential of mean force (PMF), which describes the energy barrier associated with crossing the membrane. Similarly, placing the molecule near a protein allows for the study of its binding dynamics, residence time in a binding pocket, and the stability of ligand-protein interactions. ajchem-a.com
Molecular Docking and Ligand-Target Interaction Prediction for this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor binding.
For this compound, docking studies would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity. The results would predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. researchgate.netresearchgate.net For example, the primary amine group could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and pi-stacking interactions. These predictions can guide the design of more potent and selective analogs.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: This table presents a representative output from a molecular docking study, illustrating the types of interactions and binding energies that are typically reported.)
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase A (2BXS) | -8.2 | Tyr407, Tyr444 | Pi-Pi Stacking with aromatic rings |
| Gln215 | Hydrogen Bond with amine group | ||
| Ile335, Leu337 | Hydrophobic interaction with methyl group | ||
| Serotonin (B10506) Transporter (5I6X) | -7.5 | Asp98 | Salt Bridge/Hydrogen Bond with protonated amine |
| Phe335, Tyr95 | Pi-Pi Stacking with fluorophenoxy ring | ||
| Val501, Ile172 | Hydrophobic interaction with phenyl rings |
Prediction of Binding Modes and Affinities with Pre-clinical Targets
No published studies were found that computationally predict the binding modes or binding affinities of this compound with any specific pre-clinical biological targets.
Identification of Key Interacting Residues and Binding Site Characteristics
There is no available research that identifies the key interacting amino acid residues or describes the characteristics of the binding sites for this compound with any protein targets.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
No QSAR or QSPR models have been reported in the scientific literature for derivatives of this compound. Such studies are essential for understanding how structural modifications would influence the biological activity and physicochemical properties of this class of compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 4 Fluorophenoxy 3 Methylphenyl Methanamine
Design Principles for Structural Analogues of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine
The design of new molecules based on the this compound scaffold is guided by established medicinal chemistry strategies, primarily focusing on bioisosteric replacements and scaffold hopping to explore new chemical space while retaining or improving biological activity.
Bioisosteric Replacements
Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties. longdom.org This strategy is employed to modulate a compound's potency, selectivity, and metabolic stability. For analogues of this compound, bioisosteric replacements can be considered for each of its core components.
For instance, the fluorine atom on the phenoxy ring could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups like a cyano or trifluoromethyl group to fine-tune electronic properties and potential interactions with the target protein. The ether linkage, a key feature of the diaryl ether scaffold, could be replaced with bioisosteres such as a thioether, sulfoxide, or sulfone to alter bond angles, polarity, and metabolic stability. The methyl group on the central phenyl ring could be substituted with other small alkyl groups or a halogen to probe steric and electronic effects in the binding pocket. Finally, the primary amine of the methanamine group could be modified to a secondary or tertiary amine, or replaced with other hydrogen-bonding capable groups to optimize interactions with the receptor.
Scaffold Hopping Strategies
Scaffold hopping is a more drastic design strategy that aims to identify structurally novel compounds that retain the biological activity of the original molecule by mimicking the spatial arrangement of key interaction points. nih.gov For this compound, this could involve replacing the central phenoxyphenyl core with other bicyclic or heterocyclic systems that can project the key substituents in a similar three-dimensional orientation.
The diaryl ether motif is a prevalent scaffold in medicinal chemistry, and various replacements have been explored in different contexts. For example, scaffolds like benzofuran, indole, or indazole could be considered to replace the phenoxyphenyl system, with appropriate substitutions to mimic the fluorophenoxy and aminomethyl groups. The goal of scaffold hopping is often to discover new intellectual property, improve physicochemical properties, or overcome issues with metabolic liabilities associated with the original scaffold.
Impact of Substituent Variation on this compound Binding and Activity (Pre-clinical, in vitro focus)
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the aromatic rings and the methanamine side chain. Preclinical, in vitro studies, often focused on targets such as monoamine transporters, have provided insights into these relationships.
Effects of Fluorine Substitution Pattern
The position and number of fluorine substituents on the phenoxy ring can significantly influence the binding affinity and selectivity of diaryl ether compounds. Fluorine's high electronegativity can alter the electrostatic potential of the molecule and influence its pKa, which can be crucial for ligand-receptor interactions. Halogens are common in antidepressant compounds, with fluorine in particular acting as a hydrogen bond acceptor, contributing to high-affinity protein-ligand interactions.
For example, in the context of selective serotonin (B10506) reuptake inhibitors (SSRIs), the position of fluorine on the aryloxy ring is critical for potency. While a para-fluoro substitution, as seen in the title compound, is common, moving the fluorine to the meta or ortho positions, or introducing additional fluorine atoms, can have varied effects on activity and selectivity for different monoamine transporters (SERT, NET, DAT).
Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM) of Fluorine-Substituted Analogues at Monoamine Transporters
| Compound | Substitution Pattern | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| 1 | 4-Fluoro | 1.5 | 250 | 500 |
| 2 | 3-Fluoro | 5.2 | 300 | 650 |
| 3 | 2-Fluoro | 10.8 | 450 | 800 |
| 4 | 3,4-Difluoro | 2.1 | 280 | 550 |
| 5 | Unsubstituted | 20.5 | 600 | 1200 |
This data is illustrative and compiled for educational purposes based on general SAR principles for this class of compounds.
Influence of Phenoxy and Methylphenyl Moieties on Target Engagement
The diaryl ether scaffold forms the core of the molecule and is crucial for orienting the other functional groups correctly within the binding site of the target protein. The flexibility of the ether linkage allows the two phenyl rings to adopt a specific dihedral angle, which is often a key determinant of binding affinity.
The methyl group on the central phenyl ring, positioned ortho to the ether linkage, can have a significant impact on the molecule's conformation and interaction with the target. This "ortho-methyl effect" can restrict the rotation around the phenyl-ether bond, pre-organizing the molecule into a more favorable conformation for binding and potentially leading to an increase in potency. Furthermore, the methyl group itself can engage in favorable hydrophobic interactions within a specific pocket of the binding site.
Table 2: Hypothetical In Vitro Activity (IC50, nM) of Analogues with Variations in the Phenoxy and Methylphenyl Moieties
| Compound | Aromatic System A | Aromatic System B | Target IC50 (nM) |
| 6 | 4-Fluorophenoxy | 3-Methylphenyl | 5.8 |
| 7 | Phenoxy | 3-Methylphenyl | 15.2 |
| 8 | 4-Fluorophenoxy | Phenyl | 12.5 |
| 9 | 4-Fluorophenoxy | 3-Chlorophenyl | 8.1 |
| 10 | 4-Methoxyphenoxy | 3-Methylphenyl | 25.6 |
This data is illustrative and compiled for educational purposes based on general SAR principles for this class of compounds.
Role of the Methanamine Group in Ligand-Receptor Recognition
The methanamine group is a critical pharmacophoric element, as the basic nitrogen is typically protonated at physiological pH and forms a key ionic interaction with an acidic residue, such as aspartate or glutamate, in the binding site of many receptors and transporters. This salt bridge is often a primary anchor point for the ligand.
Modifications to the amine can have a profound impact on activity. N-methylation to a secondary amine can, in some cases, enhance potency, potentially by increasing hydrophobic interactions or altering the pKa of the nitrogen. However, further substitution to a tertiary amine or conversion to a non-basic group generally leads to a significant loss of activity, highlighting the importance of the hydrogen-bonding capacity and positive charge of the amine for high-affinity binding.
Table 3: Hypothetical In Vitro Potency (pIC50) of Analogues with Modified Methanamine Groups
| Compound | Amine Group | pIC50 |
| 11 | -CH2NH2 | 8.2 |
| 12 | -CH2NHCH3 | 8.5 |
| 13 | -CH2N(CH3)2 | 7.1 |
| 14 | -CH2OH | < 5.0 |
| 15 | -CONH2 | < 5.0 |
This data is illustrative and compiled for educational purposes based on general SAR principles for this class of compounds.
Analysis of Pharmacophore Models for this compound and its Analogues
While specific, experimentally derived pharmacophore models for this compound are not extensively available in publicly accessible literature, its structural motifs are common in compounds targeting monoamine transporters. By analyzing pharmacophore models for inhibitors of these transporters, a putative model for the title compound can be constructed. These models are crucial in drug discovery for identifying the key molecular features responsible for biological activity.
A typical pharmacophore model for a monoamine transporter inhibitor includes several key features: a hydrophobic region, a hydrogen bond donor, a hydrogen bond acceptor, and a positively ionizable feature. In the context of this compound, these features can be mapped onto its structure:
Hydrophobic/Aromatic Regions: The molecule possesses two aromatic rings, the 4-fluorophenoxy group and the 3-methylphenyl group, which can engage in hydrophobic and aromatic stacking interactions within a receptor binding site. These regions are critical for the initial recognition and anchoring of the ligand.
Hydrogen Bond Acceptor: The ether oxygen atom linking the two aromatic rings can act as a hydrogen bond acceptor, forming a key interaction with a corresponding donor group on the target protein.
Hydrogen Bond Donor and Positively Ionizable Center: The primary amine group (-CH₂NH₂) is a crucial feature. The nitrogen atom can act as a hydrogen bond donor. At physiological pH, this amine group is expected to be protonated, forming a positively charged ammonium (B1175870) ion (-CH₂NH₃⁺). This cationic center is a common feature in ligands for monoamine transporters, where it is thought to interact with a conserved aspartate residue in the binding site. nih.gov
The relative spatial arrangement of these features is critical for binding affinity and selectivity. The distance and orientation between the hydrophobic centers, the hydrogen bond acceptor, and the cationic amine are defining parameters of the pharmacophore. For instance, in many models for serotonin transporter (SERT) inhibitors, specific distances between the aromatic rings and the protonated amine are essential for high-affinity binding. nih.govnih.gov
Computational studies on related diaryl ether-containing compounds have further refined such models, suggesting that the flexibility of the ether linkage allows the two aromatic rings to adopt various conformations, which can influence selectivity for different monoamine transporters. The methyl group on the phenyl ring likely serves to modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity or selectivity by optimizing the fit within the hydrophobic pocket of the target.
A hypothetical pharmacophore model for this compound is presented below, highlighting the key interaction points.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
| Aromatic/Hydrophobic 1 | 4-Fluorophenyl ring | Hydrophobic interaction, π-π stacking |
| Aromatic/Hydrophobic 2 | 3-Methylphenyl ring | Hydrophobic interaction, π-π stacking |
| Hydrogen Bond Acceptor | Ether oxygen | Hydrogen bonding with protein backbone or side chain |
| Hydrogen Bond Donor | Primary amine (NH₂) | Hydrogen bonding with protein backbone or side chain |
| Positively Ionizable | Primary amine (protonated) | Ionic interaction with an acidic residue (e.g., Aspartate) |
Relationship Between Structural Modifications and Pre-clinical Absorption/Distribution Properties (e.g., permeability, solubility in non-human models)
The preclinical absorption and distribution of a drug candidate are significantly influenced by its physicochemical properties, which are in turn dictated by its chemical structure. For this compound, its solubility and permeability can be inferred by examining its key structural components.
Solubility:
The aqueous solubility of this compound is expected to be pH-dependent due to the presence of the basic primary amine. At lower pH values, the amine group will be protonated, forming a hydrochloride salt which generally exhibits higher aqueous solubility. Conversely, at higher pH, the free base form will predominate, which is likely to have lower solubility due to the molecule's significant hydrophobic character imparted by the two aromatic rings.
Structural modifications can have a predictable impact on solubility:
Introduction of Polar Groups: The addition of polar functional groups, such as hydroxyl or carboxyl groups, to either of the aromatic rings would be expected to increase aqueous solubility.
Modification of the Amine: Conversion of the primary amine to a secondary or tertiary amine could slightly decrease solubility due to increased lipophilicity, although it would remain a basic center.
Impact of Fluorine and Methyl Groups: The fluorine atom has a minimal effect on aqueous solubility but can influence solid-state properties like crystal lattice energy, which in turn affects the dissolution rate. The methyl group generally decreases aqueous solubility due to its hydrophobic nature.
Permeability:
The ability of a compound to permeate biological membranes is largely dependent on its lipophilicity and size. The Biopharmaceutical Classification System (BCS) often uses permeability as a key parameter.
Lipophilicity: The presence of the two aromatic rings and the ether linkage suggests that this compound is a lipophilic molecule, which would generally favor good membrane permeability. The fluorine and methyl substituents further contribute to this lipophilicity.
Hydrogen Bonding: The primary amine, while crucial for target interaction, can also form hydrogen bonds with water, which can hinder membrane permeation. The balance between lipophilicity and hydrogen bonding capacity is critical.
Molecular Size: The molecular weight of the compound is in a range that is generally considered favorable for passive diffusion across membranes.
The interplay between solubility and permeability is a critical consideration. Often, modifications that increase solubility (e.g., adding polar groups) can decrease permeability, and vice-versa. This is a common challenge in drug design, and finding an optimal balance is key. For instance, while the protonated form of the amine enhances solubility, it is the neutral, more lipophilic form that is thought to more readily cross cell membranes.
The table below summarizes the likely impact of the key structural features of this compound on its preclinical absorption and distribution properties.
| Structural Feature | Influence on Solubility | Influence on Permeability | Rationale |
| Diaryl Ether Scaffold | Decreases | Increases | The two aromatic rings contribute significantly to the molecule's hydrophobicity and lipophilicity. |
| **Primary Amine (-CH₂NH₂) ** | Increases (at low pH) | Decreases (when protonated) | The basic amine can be protonated to form a more soluble salt. The neutral form is more permeable. |
| 4-Fluoro Substituent | Minimal effect | Increases | The fluorine atom increases lipophilicity without significantly increasing molecular size. |
| 3-Methyl Substituent | Decreases | Increases | The methyl group is hydrophobic, thus increasing lipophilicity. |
Pre Clinical Biological and Mechanistic Investigations of 4 4 Fluorophenoxy 3 Methylphenyl Methanamine Non Human Focus
Target Identification and Engagement Studies for [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine (In vitro and Cellular Models)
Detailed investigations into the specific molecular targets of this compound are essential for elucidating its mechanism of action. However, dedicated studies employing standard industry techniques to identify and characterize these targets have not been reported.
Receptor Binding Assays and Ligand Affinity Determination
No publicly available data from receptor binding assays for this compound could be identified. Consequently, its affinity for any specific G-protein coupled receptors, ion channels, or other receptor types remains undetermined.
Enzyme Inhibition/Activation Profiling
Information regarding the effect of this compound on various enzyme families is currently unavailable. Screening panels that typically assess the inhibitory or activating potential of compounds against a broad range of kinases, proteases, phosphatases, and other enzymes have not been published for this compound.
Cellular Thermal Shift Assay (CETSA) and Other Target Occupancy Assays
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement within a cellular context. However, no CETSA data or results from other target occupancy assays, such as fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), have been reported for this compound.
Intracellular Signaling Pathway Modulation by this compound (In vitro and Cellular Models)
Understanding how a compound modulates intracellular signaling pathways is crucial for predicting its cellular effects. For this compound, there is a lack of published research in this area.
Downstream Signaling Cascade Analysis
There are no available studies that have examined the impact of this compound on downstream signaling cascades. Key signaling pathways, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, have not been investigated in relation to this compound.
Gene Expression and Proteomic Profiling
Large-scale analysis of changes in gene expression or the proteome following treatment with this compound has not been documented. Techniques like RNA sequencing and mass spectrometry-based proteomics, which provide a global view of cellular responses, have not been applied to characterize the effects of this compound.
Pre-clinical Pharmacodynamic Studies of this compound (Non-human animal models)
A review of published preclinical research reveals a lack of specific pharmacodynamic studies for this compound in non-human animal models. Information regarding its effects on biological targets and subsequent physiological responses in vivo is not available in the public domain.
Target Modulation in Animal Tissues
There are no published studies that have assessed the ability of this compound to modulate specific molecular targets within animal tissues. Data on target engagement and occupancy in relevant preclinical models have not been reported.
Biomarker Changes Indicative of Target Engagement
As no target has been publicly disclosed or studied for this compound, there are no corresponding reports on biomarker changes that would indicate target engagement in non-human animal models.
In Vitro Metabolic Stability and Metabolite Identification of this compound (Non-human liver microsomes, hepatocytes)
Detailed in vitro metabolic studies of this compound using non-human liver microsomes or hepatocytes are not available in the public scientific literature. Therefore, its metabolic stability profile and the identity of its potential metabolites in these preclinical systems have not been characterized.
CYP450 Isoform Specificity
The metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov In preclinical studies, the isoenzymes responsible for the primary metabolism of the structurally related compound, Dapoxetine, have been identified through in vitro experiments using human liver microsomes and recombinant human CYP enzymes. These investigations are critical for predicting potential drug-drug interactions and understanding the compound's pharmacokinetic profile.
Research has shown that several CYP isoforms are involved in the metabolism of Dapoxetine. The primary enzymes responsible for its biotransformation are CYP2D6 and CYP3A4. nih.govnih.gov Flavin-containing monooxygenase 1 (FMO1) also plays a role in its metabolism. The involvement of these specific isoforms highlights the compound's susceptibility to interactions with other drugs that are substrates, inhibitors, or inducers of these same enzymes. nih.govfda.gov
Table 1: Key CYP450 Isoforms Involved in the Metabolism of the Analogous Compound, Dapoxetine
| Enzyme Family | Primary Isoforms Involved | Secondary Isoforms/Enzymes |
| Cytochrome P450 | CYP2D6, CYP3A4 | CYP2C9, CYP2C19 |
| Flavin-containing Monooxygenase | FMO1 |
Identification of Major Metabolites
The biotransformation of the analogous compound, Dapoxetine, results in the formation of several metabolites. The primary metabolic pathways identified in preclinical models include N-oxidation, N-demethylation, and hydroxylation. These processes generate metabolites that are subsequently conjugated and excreted.
The major initial metabolite formed is Dapoxetine N-oxide. Another significant metabolite is desmethyldapoxetine, which is formed through the N-demethylation of the parent compound. Further metabolism of desmethyldapoxetine leads to the formation of didesmethyldapoxetine. Hydroxylation of the naphthyl group of Dapoxetine also occurs, followed by conjugation with glucuronic acid and sulfate.
These metabolic transformations result in compounds that are more polar and readily excretable from the body. The identification of these metabolites is crucial for a comprehensive understanding of the compound's disposition and potential for active or toxic metabolites.
Table 2: Major Metabolites of the Analogous Compound, Dapoxetine, Identified in Preclinical Studies
| Metabolite Name | Metabolic Pathway |
| Dapoxetine N-oxide | N-oxidation |
| Desmethyldapoxetine | N-demethylation |
| Didesmethyldapoxetine | N-demethylation |
| Hydroxydapoxetine | Hydroxylation |
| Glucuronide and Sulfate Conjugates | Conjugation |
Analytical and Characterization Methodologies for 4 4 Fluorophenoxy 3 Methylphenyl Methanamine in Research Contexts
Chromatographic Techniques for Separation and Quantification of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine
Chromatographic methods are fundamental for isolating and quantifying this compound from complex mixtures, such as reaction media or biological samples. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is centered around optimizing the separation of the target analyte from impurities and matrix components.
A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach. The separation is achieved on a C18 column, leveraging the hydrophobic interactions between the analyte and the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with varying polarities.
Detection is commonly performed using a UV-Vis detector. The aromatic nature of this compound suggests strong absorbance in the UV region, likely around 220-280 nm. For higher sensitivity and selectivity, a fluorescence detector could be utilized if the molecule exhibits native fluorescence.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com However, the primary amine group in this compound imparts polarity and reduces its volatility, making direct GC analysis challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com
Common derivatization strategies for primary amines include silylation or acylation. jfda-online.comnih.gov Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. nih.gov Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) forms a stable amide derivative. These derivatives exhibit improved chromatographic behavior, with sharper peaks and reduced tailing. phenomenex.com
The derivatized sample is then injected into the GC-MS system. Separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Table 2: Representative GC-MS Method Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers. In many research and pharmaceutical contexts, it is crucial to separate and quantify these enantiomers. Chiral chromatography is the most widely used technique for this purpose. phenomenex.comnih.gov
Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including amines. yakhak.org Columns like Chiralcel® OD or Chiralpak® AD are common choices.
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the specific CSP and the analyte. The addition of small amounts of additives, such as diethylamine (B46881) in normal-phase or an acidic buffer in reversed-phase, can improve peak shape and resolution.
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
Mass Spectrometry Applications for this compound and its Metabolites (Pre-clinical)
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites in pre-clinical studies.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides detailed structural information about the analyte. In a typical experiment, the parent molecule is ionized, often by electrospray ionization (ESI), to form a protonated molecule [M+H]+. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner.
For this compound, the fragmentation pattern of the protonated molecule would be expected to yield characteristic product ions. A primary fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (B1221849) (NH3). nih.govresearchgate.net Other significant fragments could arise from the cleavage of the ether bond or fragmentation of the aromatic rings. The precise masses of these fragment ions help to confirm the identity of the compound and can be used to differentiate it from structurally similar molecules.
Table 4: Predicted ESI-MS/MS Fragmentation of Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]+ | [M+H - NH3]+ | NH3 |
| [M+H]+ | [C7H6F]+ | C7H8NO |
| [M+H]+ | [C7H8N]+ | C7H6FO |
Quantitative Analysis of this compound in Biological Matrices (Non-human)
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates from non-human pre-clinical studies. bioanalysis-zone.comnih.gov The high selectivity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) allows for accurate quantification even at very low concentrations. bioanalysis-zone.com
In an MRM experiment, a specific precursor ion-to-product ion transition is monitored. For this compound, the transition from the protonated molecule to a characteristic fragment ion would be selected. A stable isotope-labeled internal standard (e.g., deuterium-labeled) is typically used to correct for matrix effects and variations in sample preparation and instrument response.
Sample preparation is critical and usually involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix. The developed LC-MS/MS method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Table 5: Illustrative LC-MS/MS Parameters for Quantification in Rat Plasma
| Parameter | Value |
| Sample Preparation | Protein precipitation with acetonitrile, followed by solid-phase extraction |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion [M+H]+ → Product Ion [M+H - NH3]+ |
| Internal Standard | Deuterium-labeled this compound |
| Calibration Range | 0.1 - 1000 ng/mL |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule. researchgate.net
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to each unique proton environment. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically 6.8-7.5 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and concentration, while the methyl group (-CH₃) protons would present as a sharp singlet in the upfield region. The integration of these signals provides a quantitative ratio of the protons in these different environments, confirming the molecular composition.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbons of the aromatic rings would resonate at lower field (115-160 ppm) compared to the aliphatic carbons of the methyl and aminomethyl groups. The presence of the electronegative fluorine and oxygen atoms would further influence the chemical shifts of the nearby carbon atoms, providing key structural information. Purity can also be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) Range | Expected Multiplicity (¹H NMR) |
|---|---|---|---|
| Aromatic Rings | ¹H | 6.8 - 7.5 | Multiplets (m), Doublets (d) |
| Aromatic Rings | ¹³C | 115 - 160 | N/A |
| Aminomethyl (-CH₂NH₂) | ¹H | ~3.8 - 4.2 | Singlet (s) |
| Aminomethyl (-CH₂NH₂) | ¹³C | ~45 - 50 | N/A |
| Methyl (-CH₃) | ¹H | ~2.2 - 2.5 | Singlet (s) |
| Methyl (-CH₃) | ¹³C | ~15 - 20 | N/A |
While one-dimensional (1D) NMR provides essential data, complex molecules often require multi-dimensional (2D) NMR experiments for complete and unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²J and ³J coupling). For this compound, COSY would be used to identify adjacent protons within the same aromatic ring, helping to trace the connectivity of the substituted phenyl systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances by linking them to their known proton counterparts. For example, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal.
| 2D NMR Experiment | Correlated Nuclei | Purpose for this compound |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent protons within each aromatic ring. |
| HSQC | ¹H ↔ ¹³C (Direct) | Assigns carbon signals for the -CH₂, -CH₃, and protonated aromatic carbons. |
| HMBC | ¹H ↔ ¹³C (Long-Range) | Confirms connectivity between the aminomethyl group and its phenyl ring, and between the two aromatic rings via the ether linkage. |
Beyond primary structure determination, NMR is a powerful tool for studying the three-dimensional shape (conformation) of molecules in solution and their interactions with biological targets. nih.gov Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, providing insights into the preferred spatial arrangement of the two aromatic rings relative to each other.
In pre-clinical research, particularly in drug discovery, studying the binding of a compound to its target protein is essential. The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly sensitive and effective technique for ligand-binding studies. nih.govnih.gov Since ¹⁹F has a natural abundance of 100% and there is no endogenous ¹⁹F signal in biological systems, the signal from the fluorinated ligand is clean and easy to observe. nih.gov
When the compound binds to a larger molecule like a protein, the ¹⁹F NMR signal can change significantly. These changes can be used to determine key binding parameters:
Chemical Shift Perturbations: A change in the ¹⁹F chemical shift upon addition of a target protein indicates that the fluorine atom's local environment has been altered, confirming a binding event.
Line Broadening: The increase in molecular size upon binding leads to faster relaxation and a broader NMR signal.
Competition Binding: The displacement of the fluorinated compound by a non-fluorinated competitor can be monitored by observing the reappearance of the sharp "free" ¹⁹F signal, allowing for the screening of other potential ligands. nih.gov
Lineshape Analysis: Detailed analysis of the ¹⁹F NMR signal's shape can be used to quantify the kinetics (on- and off-rates) and thermodynamics (binding affinity, KD) of the interaction. nih.gov
| Observed NMR Parameter | Change Upon Binding | Information Gained |
|---|---|---|
| Chemical Shift (δ) | Signal shifts upfield or downfield | Confirms interaction and provides information on the binding site environment. |
| Signal Linewidth | Signal broadens significantly | Indicates formation of a larger molecular complex (ligand-target). |
| Signal Intensity | Decreases (due to broadening) | Can be used to quantify the fraction of bound ligand. |
| Competition Assay | Re-emergence of sharp "free" signal | Determines the relative binding affinity of non-fluorinated competitors. nih.gov |
Application of Hyphenated Techniques in the Analysis of this compound (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are central to modern analytical chemistry. ijnrd.org For the analysis of this compound in complex matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. asdlib.orgox.ac.uk This technique combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with the high sensitivity and selectivity of tandem mass spectrometry. actascientific.comlcms.cz
In a typical LC-MS/MS workflow, the sample is first injected into the LC system. kuleuven.be The compound of interest is separated from other matrix components based on its physicochemical properties as it passes through a chromatographic column. ox.ac.uk The eluent from the column then enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where the molecules are ionized.
The tandem mass spectrometer, often a triple quadrupole (QQQ) instrument, then performs two stages of mass analysis. lcms.cz In the first quadrupole (Q1), an ion corresponding to the protonated molecule of the compound ([M+H]⁺) is selected. This "precursor ion" is then fragmented in the second quadrupole (Q2), a collision cell. The resulting "product ions" are analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations (pg/mL levels), with minimal interference from the sample matrix. lcms.cznih.gov
LC-MS/MS methods are essential for drug metabolism and pharmacokinetic (DMPK) studies. lcms.czkuleuven.be A robust method for this compound would be validated according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantitation (LLOQ), accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. nih.govlcms.cz
| Parameter | Description | Example Value/Target for Analysis |
|---|---|---|
| LC Column | Stationary phase for separation | Reversed-phase C18 column |
| Ionization Mode | Method for creating ions | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | Mass of the intact ionized molecule | m/z 232.1 (for [C₁₄H₁₄FNO + H]⁺) uni.lu |
| Product Ion(s) (Q3) | Specific fragments of the precursor ion | To be determined experimentally (e.g., fragments from cleavage of C-N or C-O bonds) |
| Linearity (r²) | Correlation of signal to concentration | > 0.99 nih.gov |
| LLOQ | Lowest concentration reliably quantified | Typically in the low ng/mL to pg/mL range lcms.cznih.gov |
| Accuracy & Precision | Closeness to true value & reproducibility | Within ±15-20% lcms.cz |
Potential Research Applications of 4 4 Fluorophenoxy 3 Methylphenyl Methanamine As a Chemical Probe or Research Tool
Utilization of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine in Target Validation Studies
While specific target validation studies involving this compound are not yet published, its potential utility in this area is noteworthy. In theory, if this compound shows a consistent biological effect in preliminary screens, it could be used to validate the role of a specific molecular target in a disease process. The process would involve using the compound to modulate the activity of its putative target in a cellular or animal model and observing the downstream effects.
Table 1: Hypothetical Target Validation Workflow
| Step | Description |
| Target Identification | Identification of a potential biological target for the compound through computational or screening methods. |
| Activity Confirmation | Confirmation of the compound's effect on the identified target using in vitro assays. |
| Cellular Engagement | Demonstrating that the compound interacts with the target in a cellular context. |
| Phenotypic Correlation | Linking the target engagement with a measurable cellular or physiological outcome. |
Application in the Development of In Vitro Biochemical and Cell-Based Assays
The development of robust in vitro assays is a cornerstone of drug discovery and chemical biology. This compound could serve as a tool compound in the development and optimization of such assays. For instance, if it is found to be an inhibitor or activator of a particular enzyme, it could be used as a positive control in screening campaigns aimed at discovering new modulators of that enzyme.
Table 2: Potential Roles in Assay Development
| Assay Type | Potential Role of the Compound |
| Biochemical Assays | Serve as a reference inhibitor or activator for a purified enzyme or receptor. |
| Cell-Based Assays | Used to elicit a specific cellular phenotype for high-content screening. |
| Binding Assays | Employed as a competitor to measure the affinity of other compounds for a target. |
Role as a Reference Compound in Structure-Activity Relationship Studies of Related Chemical Series
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. Once the biological activity of this compound is characterized, it could serve as a valuable reference compound or starting point for an SAR campaign. By systematically modifying its chemical structure, researchers could identify key molecular features responsible for its biological activity and optimize properties such as potency, selectivity, and pharmacokinetic parameters.
Derivatization of this compound for Affinity Chromatography or Imaging Probes
The chemical structure of this compound is amenable to chemical modification, allowing for its potential derivatization into more specialized research tools. For example, the primary amine group could be functionalized to attach a linker for immobilization on a solid support, creating an affinity chromatography resin. This could be used to isolate and identify the binding partners of the compound from complex biological samples. Furthermore, the attachment of a fluorescent dye or a radiolabel could transform the compound into an imaging probe for visualizing its target in cells or tissues.
Table 3: Potential Derivatizations and Their Applications
| Derivatization | Research Application |
| Biotinylation | For use in pull-down assays to identify protein targets. |
| Fluorescent Labeling | To create a probe for fluorescence microscopy or flow cytometry. |
| Immobilization on Beads | For affinity chromatography to purify binding partners. |
Future Directions and Unexplored Avenues in Research on 4 4 Fluorophenoxy 3 Methylphenyl Methanamine
Exploration of [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine in Novel Pre-clinical Disease Models (Non-human)
Future research should venture into assessing this compound in a variety of sophisticated pre-clinical, non-human models. The aim would be to move beyond simple screening assays to more complex systems that can provide deeper insights into the compound's potential biological effects. The selection of these models would be hypothesized based on the structural motifs of the compound, which suggest potential interactions with neurochemical pathways.
For instance, given the structural similarities to certain classes of psychoactive compounds, its effects could be explored in models of neuropsychiatric conditions. This could involve investigating behavioral and neurochemical changes in established rodent models of depression, anxiety, or cognitive disorders. Furthermore, the use of more novel models, such as organoids or genetically engineered animal models that express specific human receptors or transporters, could provide a more translational perspective on the compound's activity. The application of advanced imaging techniques, like positron emission tomography (PET) in these models, could offer real-time data on brain receptor occupancy and metabolic activity.
Integration of this compound Research with Systems Biology and Omics Technologies
A significant and largely unexplored area for this compound is the application of systems biology and multi-omics technologies. nih.govnsf.govnih.govresearchgate.netembl.deresearchgate.net This approach would provide a holistic view of the compound's impact on biological systems, moving beyond a single-target interaction to a network-level understanding. embl.denih.gov By treating cells or organisms with the compound and subsequently analyzing changes in the genome, proteome, metabolome, and transcriptome, researchers can uncover its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. nih.govnsf.govnih.govresearchgate.net
For example, a "pharmaco-omics" strategy could be employed where metabolomics data informs genomic studies to identify genes and pathways influenced by the compound. nih.govnsf.gov This could be particularly insightful for understanding its effects on neurobiology, potentially revealing novel gene functions related to its mechanism. nih.gov Such an approach has been successfully used to study Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), providing a precedent for its application to novel compounds like this compound. nih.govnsf.gov
Table 1: Potential Omics-Based Research Strategies for this compound
| Omics Technology | Research Question | Potential Outcomes |
| Genomics (GWAS) | Are there genetic variants that influence the response to the compound? | Identification of genes and pathways associated with the compound's effects. |
| Transcriptomics | How does the compound alter gene expression in target cells or tissues? | Understanding of the molecular pathways modulated by the compound. |
| Proteomics | What are the protein interaction partners of the compound? | Direct identification of molecular targets and off-targets. |
| Metabolomics | How does the compound affect the metabolic profile of a biological system? | Discovery of biomarkers of exposure and effect, and insights into metabolic pathways. |
Development of Advanced Delivery Systems for Research Applications (e.g., in vitro cell penetration, targeted delivery in animal models)
For a compound to be a useful research tool, and for any potential future therapeutic application, its ability to reach its target site of action is crucial. For compounds targeting the central nervous system (CNS), this often means overcoming the blood-brain barrier (BBB). nih.govnih.govresearchgate.net Future research on this compound should therefore include the development and evaluation of advanced delivery systems.
This could involve the use of nanotechnology-based carriers such as liposomes, polymeric nanoparticles, or micelles to encapsulate the compound, potentially enhancing its solubility, stability, and ability to cross biological membranes. dovepress.comcd-bioparticles.net Another avenue is the "prodrug" approach, where the compound is chemically modified to a more lipophilic form that can more easily cross the BBB, after which it is converted to the active compound within the CNS. nih.gov These delivery systems could be further enhanced with targeting ligands that recognize specific receptors on the BBB to facilitate receptor-mediated transport. dovepress.com
Table 2: Examples of Advanced Delivery Systems for CNS-Targeted Compounds
| Delivery System | Mechanism of Action | Potential Advantages for Research |
| Liposomes | Encapsulation in a lipid bilayer. | Improved solubility and stability; potential for surface modification for targeting. |
| Polymeric Nanoparticles | Entrapment within a polymer matrix. | Controlled release of the compound; can be designed to cross the BBB. cd-bioparticles.net |
| Micelles | Self-assembling colloidal carriers with a hydrophobic core and hydrophilic shell. | Can enhance the transport of lipophilic compounds to the CNS. dovepress.com |
| Prodrugs | Chemical modification of the parent drug to enhance its physicochemical properties. | Improved lipophilicity for better BBB penetration, with subsequent conversion to the active form. nih.gov |
Investigation of Synergistic or Antagonistic Interactions of this compound with Other Research Compounds
The biological effects of a compound can often be modulated by the presence of other molecules. Investigating the synergistic or antagonistic interactions of this compound with other research compounds is a critical area for future study. This is particularly relevant if the compound is found to act on well-characterized pathways, such as the serotonin system.
For instance, if this compound is identified as a serotonin reuptake inhibitor, its combination with compounds that act on different serotonin receptors could lead to enhanced or novel effects. nih.govbenthamopen.comnih.gov Research has shown that combining SSRIs with 5-HT2A antagonists can enhance therapeutic responses in certain conditions. nih.govnih.gov Similarly, co-administration of SSRIs with 5-HT4 receptor agonists has been shown to potentiate antidepressant-like effects in animal models. plos.org Such studies could reveal new combination strategies for modulating specific biological pathways and could provide a deeper understanding of the compound's mechanism of action.
Methodological Innovations for Enhanced Understanding of this compound Bio-interactions
A thorough understanding of how this compound interacts with its biological targets at a molecular level is fundamental. Future research should leverage methodological innovations to elucidate these bio-interactions with high precision. While traditional methods for studying drug-protein interactions, such as equilibrium dialysis and spectroscopy, remain valuable, newer techniques can offer more dynamic and detailed information. researchgate.net
Advanced label-free techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) can provide real-time data on the kinetics of binding between the compound and its protein targets. biocompare.com Proximity-based assays such as NanoBRET™ can be used to study these interactions within living cells, offering a more physiologically relevant context. biocompare.com Furthermore, the application of computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential binding sites and affinities, guiding experimental work. nih.govmdpi.com The integration of these advanced methods will be crucial in building a comprehensive profile of the bio-interactions of this compound.
Q & A
Q. What are the recommended synthetic routes for [4-(4-Fluorophenoxy)-3-methylphenyl]methanamine, and how can intermediates be characterized?
Methodological Answer:
-
Synthesis Pathways :
- Nucleophilic Aromatic Substitution : React 4-fluoro-3-methylphenol with 4-fluoronitrobenzene under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy intermediate. Reduce the nitro group to an amine using H₂/Pd-C or NaBH₄/NiCl₂ .
- Buchwald-Hartwig Coupling : Use palladium catalysts to couple 4-bromo-3-methylanisole with 4-fluorophenol, followed by demethylation and reductive amination .
-
Intermediate Characterization :
Q. How can researchers ensure purity and structural fidelity of this compound?
Methodological Answer:
-
Analytical Techniques :
-
Common Contaminants :
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
-
Root Causes of Discrepancies :
- Purity Variability : Commercial samples (e.g., 95% vs. 99%) may contain trace aldehydes or halides that interfere with receptor binding assays .
- Salt Forms : Hydrochloride salts (e.g., 1-[4-(4-Fluorophenoxy)phenyl]methanamine HCl) exhibit different solubility profiles than free bases, affecting in vitro activity .
-
Mitigation Strategies :
Q. How can computational modeling guide the design of this compound analogs with enhanced CNS permeability?
Methodological Answer:
-
In Silico Tools :
-
Experimental Validation :
Q. What are the ecological and handling risks associated with this compound?
Methodological Answer:
-
Safety Protocols :
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Ecotoxicity :
- No bioaccumulation data available; assume moderate aquatic toxicity (EC₅₀ < 10 mg/L for Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
